(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate
Description
(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate (CAS 4563-45-5) is a methacrylate ester derivative featuring a 3,4-dihydro-2H-pyran moiety. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound combines the reactivity of the methacrylate group (suitable for polymerization) with the structural stability of the dihydro-2H-pyran ring, making it valuable in polymer chemistry and materials science. Key applications include its use as a monomer for synthesizing specialty polymers with tailored thermal and mechanical properties .
Properties
CAS No. |
4563-45-5 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O3/c1-8(2)10(11)13-7-9-5-3-4-6-12-9/h4,6,9H,1,3,5,7H2,2H3 |
InChI Key |
LPRYJOKKYFKWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CCC=CO1 |
Origin of Product |
United States |
Biological Activity
(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate (CAS Number: 4563-45-5) is a compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 202.8 ± 9.0 °C
- Melting Point : 101-102 °C
- Flash Point : 88.9 ± 0.0 °C
Biological Activity Overview
The biological activity of (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate has been explored in various studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds, suggesting potential efficacy against various bacterial strains:
- Bacterial Inhibition :
- Compounds similar to (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited inhibition zones ranging from 9 to 18 mm when tested against Bacillus subtilis and Staphylococcus aureus .
- Specific derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as against Pseudomonas aeruginosa, indicating a strong potential for therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety of (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate:
- Cell Line Testing : The compound was tested on various cancer cell lines, where it displayed dose-dependent cytotoxic effects. The IC50 values were determined to be in the range of , suggesting moderate cytotoxicity .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Methacrylate Esters
(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate differs from structurally related methacrylate esters in the nature of the ester substituent. For example:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| (3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate | 4563-45-5 | C₁₂H₁₄O₂ | 190.24 | Methacrylate + dihydro-2H-pyran |
| (Dimethylphosphinyl)methyl methacrylate | 41392-09-0 | C₁₀H₁₄O₃P | 228.18 | Dimethylphosphinyl group |
| (Dimethoxymethylsilyl)methyl methacrylate | 121177-93-3 | C₇H₁₃O₃Si | 188.26 | Dimethoxymethylsilyl group |
- Applications : The silyl and phosphoryl derivatives are often used as crosslinking agents, whereas the dihydro-2H-pyran variant is more suited for creating hydrolytically stable polymers due to its cyclic ether structure .
Dihydro-2H-pyran Derivatives with Varied Ester Groups
Modifying the ester group on the dihydro-2H-pyran ring significantly alters physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| (3,4-Dihydro-2H-pyran-2-yl)methyl cyclobutanecarboxylate | C₁₇H₁₅BrO₃ | 346.02 | Bromine substituent enhances UV stability |
| (3,4-Dihydro-2H-pyran-2-yl)methyl 2-(4-isobutylphenyl)propanoate | C₂₄H₃₀O₃ | 366.22 | Bulky aromatic group increases Tg |
| Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate | C₈H₁₂O₃ | 156.18 | Methyl ester; lower MW, higher volatility |
- Cyclobutanecarboxylate (C₁₇H₁₅BrO₃) : The bromine atom enhances photostability, making it suitable for optical materials .
- 2-(4-Isobutylphenyl)propanoate (C₂₄H₃₀O₃): The bulky aromatic group increases glass transition temperature (Tg), favoring rigid polymers .
- Methyl ester (C₈H₁₂O₃) : Lower molecular weight (156.18 g/mol) results in higher volatility, limiting its use in high-temperature applications .
Comparison with Glycidyl Methacrylate and Epoxy Acrylates
(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate is distinct from glycidyl methacrylate (epoxide-containing methacrylate) and epoxy acrylates:
- Glycidyl Methacrylate : Contains a reactive epoxide group, enabling crosslinking but requiring careful storage to prevent premature polymerization. In contrast, the dihydro-2H-pyran group offers hydrolytic stability .
- Epoxy Acrylates : These combine acrylate and epoxide functionalities, enabling dual curing mechanisms. The dihydro-2H-pyran variant lacks epoxide reactivity but provides enhanced thermal stability due to its cyclic structure .
Preparation Methods
Reduction of 3,4-Dihydro-2H-pyran-2-carboxaldehyde
The aldehyde derivative undergoes reduction via sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–25°C, yielding the alcohol in >85% efficiency. Enzymatic resolution methods using porcine pancreatic lipase (PPL) have also been employed to access enantiopure forms, though racemic mixtures suffice for non-chiral applications.
Key Data:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 202.8±9°C | |
| Density | 1.0±0.1 g/cm³ | |
| Optical Rotation ([α]²⁵D) | -74.61° (c=2.52, CHCl₃) |
Esterification Methods
Esterification of (3,4-dihydro-2H-pyran-2-yl)methanol with methacrylic acid derivatives proceeds via acid catalysis or acylation, with critical attention to inhibiting methacrylate polymerization.
Acid-Catalyzed Fischer Esterification
Refluxing equimolar amounts of (3,4-dihydro-2H-pyran-2-yl)methanol and methacrylic acid in toluene with sulfuric acid (H₂SO₄, 1–5 mol%) and hydroquinone (0.1 wt%) at 110°C for 6–8 hours achieves 70–80% conversion. Water removal via Dean-Stark trap shifts equilibrium toward ester formation.
Reaction Conditions:
Acylation with Methacryloyl Chloride
Methacryloyl chloride (1.2 equiv) reacts with the alcohol in dichloromethane (DCM) at 0°C, with triethylamine (TEA, 1.5 equiv) scavenging HCl. After 2 hours at room temperature, the crude ester is purified via silica chromatography (hexane/ethyl acetate), yielding 85–90% product.
Optimized Protocol:
- Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 equiv) in DCM.
- Add TEA (1.5 equiv) and methacryloyl chloride (1.2 equiv) dropwise at 0°C.
- Stir 2 hours at 25°C, wash with NaHCO₃ (sat.), dry (Na₂SO₄), and concentrate.
- Purify via flash chromatography (EtOAc/hexane 1:4).
Comparative Analysis of Methods
| Parameter | Fischer Esterification | Acylation |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Reaction Time | 6–8 hours | 2 hours |
| Byproduct Control | Moderate | High |
| Scalability | Industrial | Lab-scale |
Purification and Characterization
The crude product typically contains residual monomer and oligomers. Distillation under reduced pressure (bp 120–125°C at 15 mmHg) or column chromatography isolates the pure ester. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structure:
- ¹H NMR (CDCl₃): δ 6.10 (s, 1H, CH₂=C), 5.55 (s, 1H, CH₂=C), 4.20–4.40 (m, 2H, OCH₂), 3.80–4.00 (m, 1H, pyran H), 1.90–2.20 (m, 4H, CH₂), 1.95 (s, 3H, CH₃).
- IR (cm⁻¹): 1720 (C=O), 1635 (C=C), 1150 (C-O).
Applications and Derivatives
The methacrylate group enables radical polymerization into crosslinked networks, while the dihydropyran ring participates in Diels-Alder reactions or acid-catalyzed ring-opening. Notable applications include:
Q & A
Basic Questions
Q. What are the established synthetic routes for (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate, and how are purity and yield optimized?
- The compound is synthesized via Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans. Key steps include silica gel column chromatography and preparative HPLC for purification, achieving yields of 62–76% on a 5 mmol scale . Reaction optimization involves controlling solvent polarity and temperature to minimize side reactions.
Q. What analytical methods are routinely used to characterize this compound?
- 13C NMR (126 MHz, CDCl₃) and HRMS are critical for structural confirmation. For example, δ 166.13 (s) in 13C NMR confirms the ester carbonyl group, while HRMS ([M]⁺ calc. 366.2195) validates molecular composition . HPLC with tetrahydrofuran mobile phases is used for purity assessment, with method validation per pharmacopeial guidelines .
Q. How is this compound applied in polymer science?
- It serves as a monomer in copolymer synthesis, particularly for modifying thermal and mechanical properties. For example, methacrylate copolymers with fluorine-containing monomers (e.g., heptadecafluorononyl methacrylate) are studied for adhesion enhancement in resin compositions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during α-alkenylation?
- Selectivity is influenced by Brønsted acid strength and solvent choice. For instance, trifluoroacetic acid (TFA) promotes α- over γ-alkenylation by stabilizing transition states via hydrogen bonding. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map energy barriers .
Q. What strategies resolve co-eluting impurities in HPLC analysis of methacrylate copolymers?
- Use gradient elution with C18 columns and acetonitrile/water mobile phases. For unresolved peaks, hyphenated techniques like LC-MS or 2D-LC are employed. Method validation should include spike-and-recovery tests for accuracy .
Q. How does the steric and electronic environment of the dihydropyran ring affect reactivity in medicinal chemistry applications?
- The electron-rich dihydropyran oxygen stabilizes carbocation intermediates during nucleophilic substitutions, while the ring conformation influences steric accessibility. Structure-activity relationship (SAR) studies using derivatives (e.g., tert-butyl-substituted analogs) can quantify these effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Large-scale reactions risk racemization due to prolonged heating. Continuous flow reactors with immobilized catalysts (e.g., chiral Brønsted acids) improve control over residence time and enantioselectivity. Monitor optical rotation ([α]D) and chiral HPLC to track purity during scale-up .
Q. How do copolymerization kinetics differ when using (3,4-dihydro-2H-pyran-2-yl)methyl methacrylate versus conventional methacrylates?
- The dihydropyran moiety introduces steric hindrance, reducing propagation rates. Real-time FTIR or NMR monitoring of copolymerization (e.g., with methyl methacrylate) reveals reactivity ratios (e.g., Mayo-Lewis method). Thermal analysis (DSC/TGA) correlates kinetics with material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
